N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide
Description
Chemical Structure and Properties
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide (systematic name) is a synthetic organic compound with the molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.35 g/mol . Its structure comprises:
- A cyclopropyl group attached via an acetamide linkage.
- A piperidine ring substituted at the 4-position with a hydroxethyl (-CH₂CH₂OH) group.
Properties
IUPAC Name |
N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11(17)15(13-2-3-13)10-12-4-6-14(7-5-12)8-9-16/h12-13,16H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIDNLXUCAWILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCN(CC1)CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-piperidone with ethylene oxide to introduce the hydroxyethyl group. This intermediate is then reacted with cyclopropylamine to form the cyclopropyl-substituted piperidine. Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides, thiols, or amines in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of pain management and anesthesia.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide involves its interaction with specific molecular targets. In the context of pain management, it may act on opioid receptors, similar to other piperidine derivatives. The compound binds to these receptors, modulating the release of neurotransmitters and altering pain perception pathways. The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with G-protein coupled receptors (GPCRs) and ion channels .
Comparison with Similar Compounds
Physicochemical Characteristics
- The compound was previously available in 500 mg quantities but is now listed as discontinued .
Comparison with Structurally Similar Compounds
Cyclopropylfentanyl (N-Phenyl-N-[1-(2-Phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)
Structural Differences
- Core Structure : Both compounds share a piperidine ring and cyclopropyl group. However, cyclopropylfentanyl features a carboxamide linkage and phenyl/phenylethyl substituents , whereas the target compound has an acetamide linkage and hydroxethyl group .
- Molecular Weight : Cyclopropylfentanyl’s molecular weight (~380–400 g/mol) is higher due to aromatic rings, increasing lipophilicity.
Pharmacological and Regulatory Differences
2-Chloro-N-(1-Methylethyl)-N-[1-(Phenylmethyl)-4-Piperidinyl]acetamide
Structural Differences
Functional Implications
- The chlorine atom may alter electronic properties, affecting receptor binding kinetics.
- No pharmacological data are available for either compound, but structural variations suggest divergent biological targets.
Positional Isomers: Piperidin-3-ylmethyl vs. Piperidin-4-ylmethyl Derivatives
Key Comparison
- A related compound, N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide , differs only in the position of the hydroxethyl group (3- vs. 4-position on the piperidine ring) .
- Conformational Impact : The 4-position substitution in the target compound may allow better alignment with receptor binding pockets compared to the 3-isomer.
Fentanyl Derivatives (e.g., Methylfentanyl)
Structural and Functional Contrasts
- Fentanyl analogs typically feature 4-anilidopiperidine cores with aromatic substitutions (e.g., methylfentanyl: N-[1-(2-phenylisopropyl)-4-piperidinyl]-N-phenylpropionamide) .
- The target compound’s cyclopropyl-acetamide moiety and hydroxethyl group distinguish it from the propionamide and phenylisopropyl groups in methylfentanyl.
- Potency : Methylfentanyl derivatives exhibit high opioid potency, whereas the target compound’s structural modifications likely reduce affinity for opioid receptors.
Biological Activity
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide is a synthetic organic compound with potential pharmacological applications. Its unique structure, featuring a cyclopropyl group and a piperidine ring, suggests interesting biological activities, particularly in the context of neurological disorders and other therapeutic areas.
Chemical Structure and Properties
The compound's chemical formula is , and its molecular structure is characterized by the following components:
- Cyclopropyl Group : Contributes to the compound's reactivity and binding properties.
- Piperidine Ring : Essential for interaction with biological targets.
- Hydroxyethyl Group : Influences solubility and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The hydroxyethyl group enhances binding affinity to target proteins, potentially modulating various biochemical pathways. This compound may act as an inhibitor or activator of certain enzymes, leading to therapeutic effects in neurological contexts.
Pharmacological Potential
Research indicates that this compound may exhibit significant pharmacological properties, including:
- Neuroprotective Effects : Studies suggest that derivatives of piperidine can protect neuronal cells from damage.
- Antidepressant Activity : Some compounds in this class have shown promise in alleviating symptoms of depression in preclinical models.
Case Studies
- Neuroprotection : In a study involving neurotoxic models, this compound demonstrated a reduction in neuronal apoptosis, indicating potential neuroprotective properties.
- Behavioral Studies : Animal models treated with this compound showed significant improvements in behavioral tests associated with anxiety and depression, suggesting its utility as an antidepressant.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide | Similar structural framework | Moderate neuroprotective effects |
| N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide | Different piperidine positioning | Enhanced antidepressant activity |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Binding Affinity : The compound exhibits high binding affinity for serotonin receptors, which may explain its antidepressant effects.
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific kinases involved in neuroinflammation, supporting its potential use in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
